

# Heterologous Production of Strictosidine in Yeast: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Strictosidine**

Cat. No.: **B192452**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous production of **strictosidine**, a key precursor to numerous valuable monoterpenoid indole alkaloids (MIAs), in the yeast *Saccharomyces cerevisiae*. By leveraging yeast as a microbial chassis, researchers can overcome the limitations of sourcing **strictosidine** from its native plant sources, enabling a more stable and scalable supply for pharmaceutical research and development.

## Introduction

Monoterpenoid indole alkaloids represent a diverse class of plant-derived natural products with significant therapeutic applications, including anticancer agents like vincristine and vinblastine. [1][2][3] The biosynthesis of all MIAs proceeds through the common intermediate, **strictosidine**. [1][2][3] However, the low abundance of these compounds in plants poses a significant challenge for their large-scale production. [4][5][6] Metabolic engineering of *Saccharomyces cerevisiae* offers a promising alternative for the sustainable and cost-effective production of **strictosidine**. [1][5][7] This has been achieved by reconstructing the complex, multi-enzyme biosynthetic pathway from plants in yeast. [1][7]

Early efforts in engineering yeast for *de novo* **strictosidine** production resulted in modest titers of approximately 0.5 mg/L. [7] These initial strains required the introduction of over twenty genetic modifications, including the eleven enzymes of the **strictosidine** pathway from *Catharanthus roseus*, and additional genes to enhance precursor supply. [1][7] Subsequent

research has focused on optimizing the pathway through various metabolic engineering strategies, leading to significant improvements in production titers.[7][8] Key optimization strategies include the fine-tuning of enzyme expression, particularly for challenging cytochrome P450 enzymes, and decoupling cell growth from production phases.[5][7] These advanced approaches have boosted **strictosidine** titers to as high as 50 mg/L, and even up to 843 mg/L in fed-batch cultivations, demonstrating the potential of yeast as a robust platform for MIA production.[6][7][9]

## Data Presentation

**Table 1: Key Enzymes for Heterologous Strictosidine Biosynthesis in Yeast**

| Enzyme Abbreviation | Full Enzyme Name                          | Function                                                                                       | Source Organism     |
|---------------------|-------------------------------------------|------------------------------------------------------------------------------------------------|---------------------|
| GES                 | Geraniol Synthase                         | Converts geranyl pyrophosphate (GPP) to geraniol.                                              | Catharanthus roseus |
| G8H                 | Geraniol 8-hydroxylase                    | Hydroxylates geraniol. A cytochrome P450 enzyme.                                               | Catharanthus roseus |
| GOR                 | 8-hydroxygeraniol oxidoreductase          | Oxidizes 8-hydroxygeraniol.                                                                    | Catharanthus roseus |
| ISY                 | Iridoid Synthase                          | Catalyzes the cyclization to form the iridoid scaffold.                                        | Catharanthus roseus |
| IO                  | Iridoid Oxidase                           | Oxidizes the iridoid intermediate. A cytochrome P450 enzyme.                                   | Catharanthus roseus |
| 7DLGT               | 7-deoxyloganetic acid glucosyltransferase | Glucosylates 7-deoxyloganetic acid.                                                            | Catharanthus roseus |
| 7DLH                | 7-deoxyloganic acid hydroxylase           | Hydroxylates 7-deoxyloganic acid. A cytochrome P450 enzyme.                                    | Catharanthus roseus |
| LAMT                | Loganic acid O-methyltransferase          | Methylates loganic acid to form loganin.                                                       | Catharanthus roseus |
| SLS                 | Secologanin Synthase                      | Catalyzes the oxidative ring-opening of loganin to form secologanin. A cytochrome P450 enzyme. | Catharanthus roseus |

|      |                           |                                                             |                     |
|------|---------------------------|-------------------------------------------------------------|---------------------|
| STR  | Strictosidine Synthase    | Condenses secologanin and tryptamine to form strictosidine. | Catharanthus roseus |
| TDC  | Tryptophan Decarboxylase  | Converts tryptophan to tryptamine.                          | Catharanthus roseus |
| CPR  | Cytochrome P450 Reductase | Electron donor for P450 enzymes.                            | Catharanthus roseus |
| CYB5 | Cytochrome b5             | Accessory protein for P450 enzymes.                         | Catharanthus roseus |

**Table 2: Summary of Reported Strictosidine Production in Engineered *S. cerevisiae***

| Strain Description                                     | Key Genetic Modifications                                                                                              | Cultivation Method                                     | Strictosidine Titer (mg/L) | Reference |
|--------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------|----------------------------|-----------|
| Initial de novo production strain                      | Integration of 14 MIA pathway genes, 7 additional genes for secondary metabolism enhancement, and 3 gene deletions.    | Batch culture                                          | ~0.5                       | [1]       |
| Optimized strain with P450 and accessory enzyme tuning | Optimized expression of P450s and accessory enzymes (CPR, CYB5), use of auto-inducible promoters.                      | Fed-batch culture with geraniol and tryptamine feeding | ~50                        | [4][6][7] |
| High-titer strain with precursor pathway optimization  | Introduction of a membrane steroid binding protein and a second copy of a mutant farnesyl pyrophosphate synthase gene. | Batch culture                                          | 398                        | [9]       |
| Fed-batch optimized high-titer strain                  | Further optimization of the high-titer strain.                                                                         | Fed-batch culture                                      | 843                        | [9]       |

## Experimental Protocols

# Protocol 1: Yeast Strain Engineering for Strictosidine Production

This protocol outlines the general steps for introducing the **strictosidine** biosynthetic pathway genes into *S. cerevisiae*.

1. Plasmid Construction: a. Obtain codon-optimized synthetic DNA for each of the pathway genes (see Table 1) for expression in yeast. b. Clone each gene into a yeast expression vector under the control of a suitable promoter (e.g., strong constitutive promoters like TDH3, TEF1, or inducible promoters). Use a combination of high-copy ( $2\mu$ ) and low-copy (CEN/ARS) plasmids for different pathway segments to balance enzyme expression. For P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is crucial for activity.<sup>[7][10]</sup> c. For stable long-term production, integrate the expression cassettes into the yeast genome using homologous recombination.
2. Yeast Transformation (Lithium Acetate Method): a. Inoculate a single colony of the desired *S. cerevisiae* strain (e.g., CEN.PK2-1C) into 5 mL of YPD medium and grow overnight at 30°C with shaking. b. The next day, inoculate 50 mL of YPD to a starting OD600 of ~0.2 and grow to an OD600 of 0.8-1.0. c. Harvest the cells by centrifugation at 3000 x g for 5 minutes. d. Wash the cells with 25 mL of sterile water and centrifuge again. e. Resuspend the cell pellet in 1 mL of 100 mM Lithium Acetate (LiAc) and transfer to a microfuge tube. f. Pellet the cells and resuspend in 400  $\mu$ L of 100 mM LiAc. g. For each transformation, mix 50  $\mu$ L of the yeast cell suspension with:
  - 240  $\mu$ L of 50% (w/v) PEG 3350
  - 36  $\mu$ L of 1 M LiAc
  - 10  $\mu$ L of single-stranded carrier DNA (10 mg/mL, boiled and chilled)
  - 1-5  $\mu$ g of plasmid DNA or linearized integration cassette
  - Make up the final volume to 360  $\mu$ L with sterile water. h. Vortex the mixture vigorously and incubate at 30°C for 30 minutes. i. Heat shock the cells at 42°C for 15-20 minutes. j. Pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of sterile water. k. Plate 100-200  $\mu$ L of the cell suspension onto appropriate selective agar plates. l. Incubate the plates at 30°C for 2-4 days until colonies appear. m. Verify successful transformants by colony PCR and subsequent sequencing.

## Protocol 2: Yeast Cultivation and Induction of Strictosidine Production

1. Seed Culture Preparation: a. Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective synthetic complete (SC) medium. b. Grow overnight at 30°C with vigorous shaking (250 rpm).
2. Production Culture: a. Inoculate a larger volume of production medium (e.g., 50 mL of SC medium in a 250 mL flask) with the overnight seed culture to a starting OD<sub>600</sub> of ~0.1. b. If using inducible promoters, grow the culture in a suitable medium until the desired cell density is reached (e.g., mid-log phase, OD<sub>600</sub> of 1.0-2.0). Then, add the inducing agent (e.g., galactose for GAL promoters). c. For fed-batch production, supplement the culture with feeding solutions containing geraniol and tryptamine at specific time points. A common starting concentration for feeding is 1 mM of each precursor.<sup>[7]</sup> d. Continue to incubate the production culture at 30°C with shaking for 48-96 hours.

## Protocol 3: Extraction of Strictosidine from Yeast Culture

1. Sample Preparation: a. Take a 1 mL aliquot of the yeast culture. b. Centrifuge at 13,000 x g for 2 minutes to pellet the cells. c. The supernatant can be analyzed for secreted **strictosidine**, and the cell pellet for intracellular product. For total production, proceed with the whole culture.
2. Extraction: a. To 200 µL of whole yeast culture, add 200 µL of acetone.<sup>[7]</sup> b. Vortex vigorously for 30 seconds to ensure cell lysis and extraction of metabolites.<sup>[7]</sup> c. Centrifuge at maximum speed for 10 minutes to pellet cell debris.<sup>[7]</sup> d. Carefully transfer the supernatant to a clean microfuge tube. e. Add an equal volume of water to the supernatant to dilute the sample.<sup>[7]</sup> f. Filter the diluted extract through a 0.22 µm syringe filter before analysis.

## Protocol 4: Quantification of Strictosidine by LC-MS

1. Instrumentation: a. A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) is required. A common setup is a C18 reverse-phase column.<sup>[7]</sup>
2. Chromatographic Conditions (Example):
  - Column: Phenomenex Kinetex C18, 1.7 µm, 100 Å, 2.1 × 100 mm.<sup>[7]</sup>

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 10-15 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10  $\mu$ L.

3. Mass Spectrometry Conditions: a. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. b. Monitor for the protonated molecular ion of **strictosidine** ( $[M+H]^+$ ) at m/z 531.2. c. For confirmation, perform MS/MS fragmentation of the parent ion and compare the fragmentation pattern to that of an authentic **strictosidine** standard.[7]

4. Quantification: a. Prepare a standard curve using a serial dilution of a purified **strictosidine** standard of known concentration. b. Integrate the peak area of the **strictosidine** peak in the extracted ion chromatogram (EIC) for both the standards and the samples. c. Calculate the concentration of **strictosidine** in the samples by interpolating their peak areas on the standard curve.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: **Strictosidine** biosynthetic pathway engineered in yeast.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for **strictosidine** production.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pnas.org](https://www.pnas.org) [pnas.org]
- 2. De novo production of the plant-derived alkaloid strictosidine in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [pnas.org](https://www.pnas.org) [pnas.org]
- 4. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 5. [biopacificmip.org](https://biopacificmip.org) [biopacificmip.org]
- 6. Engineered Production of Strictosidine and Analogues in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. [biorxiv.org](https://www.biorxiv.org) [biorxiv.org]
- 10. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Heterologous Production of Strictosidine in Yeast: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b192452#heterologous-production-of-strictosidine-in-yeast>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)